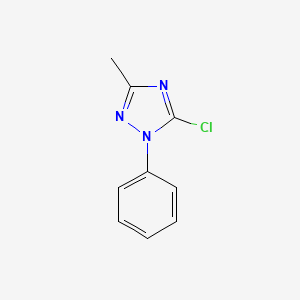
3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine is a chemical compound characterized by the presence of fluorine atoms on both benzyl and phenyl groups attached to a pyridazine ring
準備方法
The synthesis of 3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine typically involves the reaction of 4-fluorobenzyl chloride with 4-fluorothiophenol to form 4-fluorobenzylthioether. This intermediate is then reacted with 6-chloropyridazine under appropriate conditions to yield the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. Industrial production methods may involve optimization of these steps to increase yield and purity.
化学反応の分析
3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide. Major products from these reactions include substituted pyridazines and benzyl derivatives.
科学的研究の応用
3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the development of specialty chemicals and advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar compounds to 3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine include:
3-((4-Chlorobenzyl)thio)-6-(4-chlorophenyl)pyridazine: This compound has chlorine atoms instead of fluorine, which can affect its reactivity and biological activity.
3-((4-Methylbenzyl)thio)-6-(4-methylphenyl)pyridazine: The presence of methyl groups instead of fluorine can lead to differences in hydrophobicity and metabolic stability.
3-((4-Bromobenzyl)thio)-6-(4-bromophenyl)pyridazine: Bromine atoms can influence the compound’s electronic properties and reactivity in different chemical reactions.
特性
IUPAC Name |
3-(4-fluorophenyl)-6-[(4-fluorophenyl)methylsulfanyl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2S/c18-14-5-1-12(2-6-14)11-22-17-10-9-16(20-21-17)13-3-7-15(19)8-4-13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIBZKXAQPNHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(C=C2)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Z)-1-benzyl-3-{[(4-ethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2753859.png)


![N-{3-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide](/img/structure/B2753865.png)
![(4-(3,4-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2753866.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2753867.png)
![3-[4-(Benzyloxy)phenyl]-3-{[(4-nitrophenyl)methylene]amino}-1-propanol](/img/structure/B2753868.png)
![ethyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate](/img/structure/B2753869.png)





